2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound classified within the thiophene derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry, material science, and industrial chemistry. The structure of this compound features a cycloheptathiophene core attached to a 2,4-dimethoxybenzamido group, which contributes to its unique properties and biological relevance.
This compound is categorized under:
The synthesis of 2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several key steps:
The molecular structure of 2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be illustrated as follows:
The compound's structural data can be represented through various chemical notation systems such as SMILES or InChI for computational applications. For instance:
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
.This compound can undergo several notable chemical reactions:
The mechanism of action for 2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with various biological targets. The compound's functionalities allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction may inhibit specific enzymatic activities associated with inflammation or cancer progression by binding to active sites on these molecules .
The compound's melting point and boiling point data are not explicitly provided but can be determined experimentally through standard procedures.
The scientific uses of 2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide include:
This comprehensive analysis underscores the significance of this compound within various scientific domains while highlighting its synthetic pathways and potential applications.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 98914-01-3
CAS No.: 73491-34-6